molecular formula C15H13ClO B14423329 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol CAS No. 86763-42-0

2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol

Cat. No.: B14423329
CAS No.: 86763-42-0
M. Wt: 244.71 g/mol
InChI Key: WUOCZVQJBZTGCK-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the second position and an indanyl group at the sixth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through distillation or crystallization, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 6-(2,3-dihydro-1H-inden-1-yl)phenol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include quinones, reduced phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro substituent and indanyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)aniline
  • 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)thiophenol
  • 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)benzoic acid

Uniqueness

2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is unique due to the presence of both a chloro substituent and an indanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The indanyl group enhances the compound’s stability and lipophilicity, while the chloro substituent provides a site for further chemical modifications.

Properties

CAS No.

86763-42-0

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol

InChI

InChI=1S/C15H13ClO/c16-14-7-3-6-13(15(14)17)12-9-8-10-4-1-2-5-11(10)12/h1-7,12,17H,8-9H2

InChI Key

WUOCZVQJBZTGCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)O

Origin of Product

United States

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